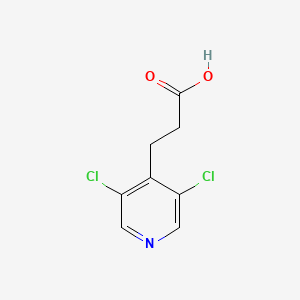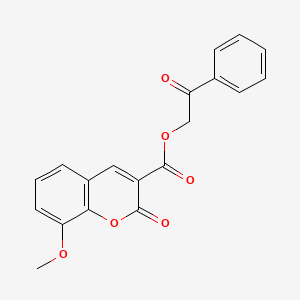
2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, combines the structural features of both chromenes and phenyl ethyl ketones, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 2-oxo-2-phenylethyl bromide.
Esterification: The carboxylic acid group of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is esterified using an appropriate alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.
Nucleophilic Substitution: The esterified product undergoes nucleophilic substitution with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their availability, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Chromene derivatives are known for their antioxidant, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals aimed at treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular receptors to modulate signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-oxo-2-phenylethyl bromide: Another precursor used in the synthesis.
Coumarin derivatives: Compounds with similar chromene structures but different substituents.
Uniqueness
2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its combination of chromene and phenyl ethyl ketone moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
phenacyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-16-9-5-8-13-10-14(19(22)25-17(13)16)18(21)24-11-15(20)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLNWUVNOUOJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
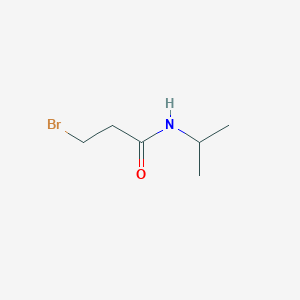
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2752328.png)
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2752332.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)
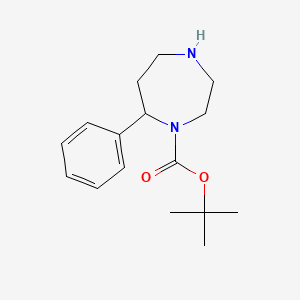
![2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2752337.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2752338.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)
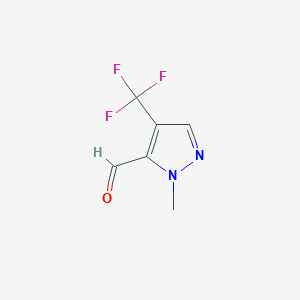
![methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)
![(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine](/img/structure/B2752347.png)

